molecular formula C9H10INO B8611960 Ethyl 2-iodobenzimidate

Ethyl 2-iodobenzimidate

Cat. No.: B8611960
M. Wt: 275.09 g/mol
InChI Key: MNNFRTFOZHJXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-iodobenzimidate is an iodinated aromatic imidate ester, characterized by an imino group (NH) adjacent to the ester functionality. Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of the iodine substituent in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

ethyl 2-iodobenzenecarboximidate

InChI

InChI=1S/C9H10INO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3

InChI Key

MNNFRTFOZHJXIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=CC=C1I

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the ortho position facilitates electrophilic aromatic substitution (EAS) and nucleophilic displacement. Key reactions include:

Amination :
Ethyl 2-iodobenzimidate reacts with primary/secondary amines under basic conditions to form substituted benzamides. For example:

  • Reagents : Ethylamine, triethylamine

  • Conditions : Dichloromethane, room temperature

  • Yield : 94% for N-ethyl-2-iodobenzamide

Thiolation :
Substitution with thiols produces aryl sulfides, leveraging the iodine’s leaving-group capability.

Reaction TypeReagentConditionsProduct Yield
AminationEthylamineCH₂Cl₂, RT94%
ThiolationBenzyl mercaptanK₂CO₃, DMF, 80°C82%

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation:

Ullmann-Type Coupling :
Copper-catalyzed coupling with ethyl acetoacetate yields isoquinolone derivatives.

  • Catalyst : CuI (0.4 mol%)

  • Conditions : Cs₂CO₃, dioxane, 80°C

  • Outcome : Forms isoquinolone-4-carboxylic acids in moderate yields

Suzuki-Miyaura Coupling :
Palladium-mediated coupling with aryl boronic acids generates biaryl structures.

Coupling TypeCatalystSubstrateYield
UllmannCuIEthyl acetoacetate58–72%
SuzukiPd(PPh₃)₄Phenylboronic acid65%

Cyclization Reactions

This compound undergoes intramolecular cyclization to form heterocyclic scaffolds:

Friedel-Crafts Cyclization :
In the presence of oxalyl chloride, it forms indenoisoquinoline derivatives.

  • Conditions : AlCl₃, CH₂Cl₂, 0°C → RT

  • Yield : 58% for indenoisoquinoline

Isoquinolone Formation :
A Cu-catalyzed cascade reaction with ammonia and aldehydes produces tetracyclic structures via Ugi postcyclization .

Oxidation and Reduction

The imidate group and iodine enable redox transformations:

Oxidation :

  • Reagent : m-Chloroperbenzoic acid (mCPBA)

  • Product : N-Oxide derivatives

Reduction :

  • Reagent : Sodium borohydride (NaBH₄)

  • Product : Reduced benzimidazole analogs

Mechanistic Insights

The reactivity of this compound is governed by:

  • Electrophilic Aromatic Substitution : Iodine’s electron-withdrawing effect activates the ring for attack at meta/para positions.

  • Nucleophilic Displacement : Iodide’s polarizability allows smooth substitution with soft nucleophiles (e.g., thiols, amines) .

  • Metal Coordination : Copper or palladium catalysts stabilize transition states in cross-coupling reactions .

Comparison with Similar Compounds

Ethyl 2-Amino-5-Iodobenzoate

  • Molecular Formula: C₉H₁₀INO₂
  • Molecular Weight : 291.09 g/mol
  • Substituents: Amino (-NH₂) at position 2, iodine at position 5.
  • Key Properties: The amino group enhances solubility in polar solvents (e.g., ethanol, DMSO) and facilitates nucleophilic substitution reactions. Its iodine substituent enables participation in halogen-bonding interactions, useful in crystal engineering .

Ethyl 2-Iodobenzoate

  • Molecular Formula : C₉H₉IO₂
  • Molecular Weight : 276.07 g/mol
  • Substituents : Iodine at position 2.
  • Key Properties: Lacks an amino group, reducing polarity compared to Ethyl 2-amino-5-iodobenzoate. The ortho-iodine substituent introduces steric hindrance, impacting reactivity in electrophilic aromatic substitution.
  • Applications : Used in coupling reactions to synthesize biaryl structures, prevalent in ligand design for catalysis .

Ethyl 4-Amino-2-Chloro-5-Iodobenzoate

  • Molecular Formula: C₉H₉ClINO₂
  • Molecular Weight : 325.54 g/mol
  • Substituents: Amino at position 4, chlorine at position 2, iodine at position 5.
  • Key Properties: The chlorine atom increases electrophilicity at the aromatic ring, favoring nucleophilic attack. The combined halogen and amino groups make this compound versatile in multi-step syntheses.
  • Applications : Precursor in drug discovery, particularly for antimalarial and anticancer agents .

Ethyl 2-(4-Iodobenzoyl)benzoate

  • Molecular Formula : C₁₆H₁₃IO₃
  • Molecular Weight : 380.18 g/mol (estimated)
  • Substituents : Iodobenzoyl group at position 2.
  • Applications : Investigated in materials science for liquid crystals or photoactive polymers .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Ethyl 2-amino-5-iodobenzoate C₉H₁₀INO₂ 291.09 -NH₂ (C2), -I (C5) High polarity, nucleophilic sites
Ethyl 2-iodobenzoate C₉H₉IO₂ 276.07 -I (C2) Steric hindrance, coupling reactions
Ethyl 4-amino-2-chloro-5-iodobenzoate C₉H₉ClINO₂ 325.54 -NH₂ (C4), -Cl (C2), -I (C5) Electrophilic aromatic ring, drug synthesis
Ethyl 2-(4-iodobenzoyl)benzoate C₁₆H₁₃IO₃ 380.18 -I (benzoyl para) Conjugation, materials applications

Discussion of Substituent Effects

  • Amino Groups: Increase solubility and enable hydrogen bonding, critical in crystal engineering and drug design .
  • Halogen Substituents (I, Cl) : Enhance electrophilicity and participation in cross-coupling reactions. Ortho-iodine introduces steric effects, while para-iodine improves conjugation .
  • Multi-Substituted Derivatives: Compounds like Ethyl 4-amino-2-chloro-5-iodobenzoate demonstrate synergistic effects, balancing reactivity and stability for complex syntheses .

Q & A

Q. What steps ensure ethical reporting of synthetic methodologies involving this compound?

  • Methodological Answer : Disclose all hazards (e.g., iodine toxicity, flammability) and safety protocols. Cite prior art to avoid redundant studies. Share characterization data in open-access platforms (e.g., Zenodo) to enhance reproducibility. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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